molecular formula C6H6N4O B1462371 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 77668-03-2

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Cat. No.: B1462371
CAS No.: 77668-03-2
M. Wt: 150.14 g/mol
InChI Key: ADNYBNDBTGPROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazine ring fused with a pyrazole ring, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced pyrazolo[1,5-A][1,3,5]triazin-4(3H)-one derivatives.

    Substitution: Halogenated pyrazolo[1,5-A][1,3,5]triazin-4(3H)-one derivatives.

Scientific Research Applications

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one primarily involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Uniqueness: 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is unique due to its specific triazine-pyrazole fusion, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to CDKs, making it a potent inhibitor compared to other similar compounds .

Properties

IUPAC Name

8-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-9-10-5(4)7-3-8-6(10)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNYBNDBTGPROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CNC(=O)N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.